molecular formula C9H4N2O2 B3354924 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile CAS No. 61362-23-0

5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile

Cat. No.: B3354924
CAS No.: 61362-23-0
M. Wt: 172.14 g/mol
InChI Key: QITUFNAYLRCNDO-UHFFFAOYSA-N
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Description

5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile (CAS 61362-23-0) is a high-value chemical building block with a molecular formula of C9H4N2O2 and a molecular weight of 172.14 g/mol . This cyclopenta[b]pyridine derivative is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their versatile structure. Compounds based on the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have been demonstrated to serve as effective corrosion inhibitors for carbon steel in acidic environments, with research showing they can achieve inhibition efficiencies of up to 97.7% by adsorbing onto metal surfaces . Furthermore, this core structure is a key intermediate in novel multicomponent synthesis routes for creating diverse heterocyclic libraries, which are valuable for drug discovery and development programs . The molecule features a carbonitrile group and two carbonyl oxygen atoms, which act as key binding sites for interactions with metal surfaces and are crucial for further chemical transformations . Supplied by a certified manufacturer, this product is guaranteed to be of high purity and is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5,7-dioxocyclopenta[b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2/c10-4-6-8(12)5-2-1-3-11-7(5)9(6)13/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITUFNAYLRCNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(C2=O)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494506
Record name 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61362-23-0
Record name 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This method typically involves the use of mild reaction conditions and results in high yields of the desired product.

Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . This reaction is carried out at room temperature in water, providing excellent chemoselectivity and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include malononitrile, hydrogen sulfide, aldehydes, and various alkylating agents . Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, often with modifications to the functional groups or ring structure

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that derivatives of cyclopenta[b]pyridine compounds exhibit promising cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from 6,7-dihydro-5H-cyclopenta[b]pyridine frameworks have been tested against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Preliminary results indicated that certain derivatives displayed significant inhibitory effects on cell proliferation, suggesting their potential as anticancer agents .

Mechanism of Action
The biological activity of these compounds is attributed to their ability to interact with specific biological targets, such as enzymes and receptors. The presence of functional groups like carbonyls enhances their reactivity through hydrogen bonding and π-π interactions with macromolecules involved in cellular processes. This interaction can modulate the activity of proteins linked to cancer progression.

Drug Development

Pharmacological Properties
The structural characteristics of 5,7-dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives make them suitable candidates for drug design. Their ability to act as allosteric modulators provides a pathway for developing drugs that can fine-tune receptor activities without directly competing with endogenous ligands . This property is particularly valuable in creating drugs with fewer side effects.

Synthesis and Optimization
Efficient synthetic methodologies have been developed for producing these compounds, allowing for the exploration of various substitutions on the cyclopenta[b]pyridine core. Techniques such as high-pressure synthesis have been employed to enhance yield and purity, facilitating the rapid generation of libraries for biological testing .

Material Science

Potential Applications in Nanotechnology
The unique electronic properties of 5,7-dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives suggest potential applications in nanotechnology and materials science. Their ability to form stable complexes with metals could be harnessed for developing new materials with specific electronic or catalytic properties.

Case Studies

Study Application Findings
Study 1Anticancer ActivityCyclopenta[b]pyridine derivatives showed IC50 values ranging from 6.31 to 7.95 μM against MCF-7 cells, indicating potent cytotoxicity .
Study 2Drug DesignInvestigation into the allosteric modulation capabilities of these compounds revealed potential pathways for creating drugs targeting muscarinic receptors .
Study 3Material ScienceResearch demonstrated that these compounds could form stable coordination complexes with transition metals, suggesting applications in catalysis.

Mechanism of Action

The mechanism of action of 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modulate biological activity and influence cellular processes. Specific pathways and targets may vary depending on the derivatives and applications being studied.

Comparison with Similar Compounds

Structural Analogs in Corrosion Inhibition (CAPD Derivatives)

Compound : 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD derivatives)
Key Features :

  • Substituents : Nitrile at position 3 (vs. position 6 in the target compound).
  • Synthesis: Produced via cycloaddition of 2,5-diarylcyclopentenone derivatives with acrylonitrile using sodium alkoxide catalysts .
  • Applications : Demonstrated 97.7% corrosion inhibition efficiency for carbon steel in sulfuric acid via mixed adsorption (physical and chemical) on metal surfaces .
  • Theoretical Insights : Density functional theory (DFT) and Monte Carlo simulations linked inhibition efficiency to molecular geometry and electron density distribution .

Comparison :

  • The target compound’s nitrile group at position 6 may alter adsorption dynamics compared to position 3 in CAPD derivatives.

Multi-Substituted Cyclopenta[b]pyridine Derivatives

Compounds : 4-Aryl-2-(thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridines (e.g., compounds 5a–5e in )
Key Features :

  • Substituents : Aryl (e.g., phenyl, chlorophenyl) and thiophene groups at positions 2 and 4 .
  • Synthesis: Achieved via multi-step reactions involving cyclopentanone derivatives and thiophene-based precursors .
  • Characterization : Confirmed via IR, $^1$H NMR, and $^{13}$C NMR .

Comparison :

  • Unlike the target compound, these derivatives lack oxo and nitrile groups, focusing instead on aromatic and heteroaromatic substituents.
  • The absence of electron-withdrawing groups likely reduces their suitability for corrosion inhibition but may enhance biological or catalytic applications.

Commercial Thienopyridine Derivatives (BP 19284)

Compound: 6,7-Dihydro-4-hydroxy-3-(2'-hydroxybiphenyl-4-yl)-6-oxo-thieno[2,3-b]pyridine-5-carbonitrile Key Features:

  • Structure: Thieno[2,3-b]pyridine core with hydroxy, biphenyl, oxo, and nitrile groups .

Comparison :

  • The thienopyridine core differs from the cyclopenta[b]pyridine system, altering ring strain and conjugation.
  • The nitrile at position 5 (vs. 6 in the target compound) and additional hydroxyl/biphenyl groups may confer distinct solubility and binding properties.

Pyrrolo[3,4-b]pyridine Dione ()

Compound : 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione
Key Features :

  • Structure : Pyrrolopyridine dione with a benzyl group at position 6 .
  • Crystallography : Resolved via single-crystal X-ray diffraction, highlighting planar geometry and hydrogen-bonding networks .

Comparison :

  • The dione motif (5,7-oxo) matches the target compound, but the pyrrolopyridine core introduces a fused five-membered ring, altering rigidity and electronic properties.
  • The benzyl substituent vs. nitrile group suggests divergent applications (e.g., pharmaceuticals vs. materials science).

Biological Activity

5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile is a heterocyclic compound that has attracted significant attention due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a unique fused ring system combining pyridine and cyclopentane structures, characterized by the following molecular properties:

  • Molecular Formula : C₁₁H₈N₂O₂
  • Molecular Weight : 172.14 g/mol
  • CAS Number : 61362-23-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's functional groups allow it to participate in diverse chemical reactions that can modulate biological processes. Specific pathways influenced by this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
  • Antioxidant Activity : It has been suggested that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Cell Line Studies : A study evaluated the effects of synthesized derivatives on human cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer, and HCT-116 for colon cancer) using the MTT assay. Results indicated significant cytotoxicity against MCF-7 and A549 cells, suggesting potential for development as anticancer agents .
  • Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Further investigations are required to elucidate specific molecular targets involved in these processes.
CompoundCell LineIC50 (µM)Effect
5D-CNA54915Cytotoxic
5D-CNMCF-710Cytotoxic
5D-CNHCT-11620Moderate

Other Biological Activities

In addition to anticancer properties, research has indicated other potential biological activities:

  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various bacterial strains.
  • Cytoprotective Effects : The compound may exhibit protective effects on cells exposed to toxic agents or oxidative stress.

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through several methods:

  • Multicomponent Reactions : Utilizing malononitrile and aldehydes under specific conditions.
  • Oxidation Reactions : Employing manganese triflate as a catalyst for the oxidation of related cyclopentene derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Anticancer Effects : Researchers synthesized a series of derivatives and tested them against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced their biological activity .
  • Electrochemical Studies : Investigations into the corrosion inhibition properties of derivatives showed promising results in protecting carbon steel from corrosion in acidic environments .

Q & A

(Basic) What are the recommended synthetic routes and characterization methods for 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile?

Answer:
The synthesis typically involves multi-step reactions, including cyclization of substituted cyclopentanones with nitrile-containing precursors. For example, analogous compounds are synthesized via domino reactions or cyclocondensation under reflux conditions using polar aprotic solvents like acetonitrile or THF . Characterization should include:

  • Elemental analysis to verify purity (e.g., C, H, N, S content).
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups.
  • NMR spectroscopy (¹H and ¹³C) to resolve structural ambiguities, such as distinguishing diastereotopic protons in the cyclopenta[b]pyridine core .

(Basic) What precautions are necessary for handling and storing this compound?

Answer:

  • Storage: Maintain under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation of the nitrile and diketone groups .
  • Handling: Use PPE (gloves, lab coat) and work in a fume hood due to potential respiratory and dermal irritation (H315/H319 hazards). For spills, neutralize with inert adsorbents and dispose as hazardous waste .

(Advanced) How can researchers optimize the synthesis yield of this compound?

Answer:
Key optimization strategies include:

  • Catalyst selection: Use organic bases like DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency .
  • Solvent systems: Optimize solvent polarity (e.g., THF/MeOH mixtures) to balance reaction kinetics and product solubility.
  • Temperature control: Gradual heating (60–80°C) minimizes side reactions like premature nitrile hydrolysis.

(Advanced) How can discrepancies in elemental analysis data be resolved?

Answer:
Discrepancies between theoretical and experimental elemental composition (e.g., ±0.5% for carbon) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • X-ray crystallography to unambiguously determine solid-state structure, as demonstrated for related cyclopenta[b]pyridine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile
Reactant of Route 2
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile

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